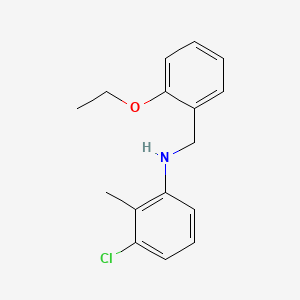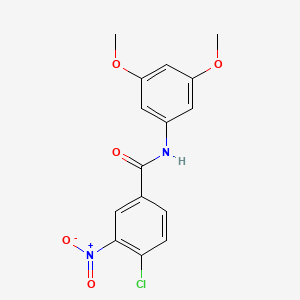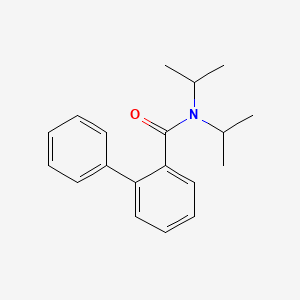![molecular formula C9H7Cl2N3OS B5776795 5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)
5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine has various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the activity of certain enzymes involved in cell growth and proliferation. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of new cancer drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for research on 5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine. One area of research is in the development of new cancer drugs based on this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Other potential areas of research include investigating the anti-inflammatory and antioxidant properties of this compound and exploring its potential applications in other scientific research fields.
In conclusion, 5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is a promising compound that has been extensively studied for its potential applications in scientific research. Its potent antitumor activity and various biochemical and physiological effects make it a promising candidate for further investigation. However, further studies are needed to determine the optimal dosage and administration route for this compound and to explore its potential applications in other scientific research fields.
Méthodes De Synthèse
The synthesis of 5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine involves the reaction of 2,3-dichlorobenzyl chloride with 1,3,4-thiadiazol-2-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting compound is then purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. This compound has been found to have potent antitumor activity, making it a promising candidate for further investigation.
Propriétés
IUPAC Name |
5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3OS/c10-5-2-1-3-6(8(5)11)15-4-7-13-14-9(12)16-7/h1-3H,4H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLUJVWHBDIHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]carbonyl}amino)benzoate](/img/structure/B5776719.png)
![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)
![N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B5776730.png)
![4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)
![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)

![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5776752.png)


![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)

